molecular formula C24H18N2O5 B2497854 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-54-0

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Katalognummer: B2497854
CAS-Nummer: 2014409-54-0
Molekulargewicht: 414.417
InChI-Schlüssel: TVUILFZCHNDEHZ-AFPJDJCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzofuro-oxazinone derivative featuring a fused heterocyclic core with a benzo[1,3]dioxole substituent at the 2-position and a pyridin-3-ylmethyl group at the 8-position. The (Z)-configuration of the exocyclic double bond (methylene group) is critical for its spatial arrangement and intermolecular interactions. Such structures are typically synthesized via cyclization reactions involving alkynyl precursors and heteroatom-rich reagents under basic conditions, as exemplified by analogous protocols in heterocyclic chemistry .

Eigenschaften

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(12-26(13-28-19)11-16-2-1-7-25-10-16)24(17)31-22(23)9-15-3-5-20-21(8-15)30-14-29-20/h1-10H,11-14H2/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUILFZCHNDEHZ-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)OCN1CC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)OCN1CC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C24H18N2O5C_{24}H_{18}N_{2}O_{5} with a molecular weight of 414.4 g/mol. Its structure includes a benzofuroxazine core with various substituents that may influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the benzo[d][1,3]dioxole moiety is known to enhance radical scavenging activity, which may be beneficial in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

Studies on related compounds have shown promising results in inhibiting monoamine oxidase (MAO), particularly MAO-B. For instance, compounds with similar structures demonstrated competitive inhibition with IC50 values as low as 0.0021 µM against MAO-B . The inhibition of MAO-B is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

3. Cytotoxicity

The cytotoxic effects of this class of compounds have been evaluated against various cancer cell lines. For example, compounds derived from similar scaffolds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Radical Scavenging : The compound likely interacts with free radicals through electron donation facilitated by its aromatic systems.
  • Enzyme Binding : Molecular docking studies suggest that the compound fits well into the active sites of target enzymes like MAO-B, indicating a potential for selective inhibition .
  • Cellular Uptake : The presence of pyridine and dioxole groups may enhance cellular permeability and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
MAO-B InhibitionCompound 60.0021
CytotoxicityCompound 7a>52% bioavailability
Antioxidant ActivityVarious derivativesN/AGeneral findings

Case Study: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of compounds structurally related to this compound in models of oxidative stress-induced neuronal damage. These studies utilized assays measuring cell viability and oxidative stress markers to demonstrate the efficacy of these compounds in protecting neuronal cells.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is C24H18N2O5C_{24}H_{18}N_{2}O_{5} with a molecular weight of 414.4 g/mol. The structural complexity of this compound includes a benzofuroxazine core fused with a benzo[d][1,3]dioxole and pyridine moieties. Such structural features are indicative of potential biological activity due to the presence of multiple functional groups that can interact with biological targets.

Anticancer Activity

Research has indicated that benzoxazinone derivatives exhibit significant anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating cell cycle progression and apoptosis-related pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have highlighted the importance of the dioxole and pyridine rings in enhancing the antimicrobial activity of such compounds . This makes them promising candidates for developing new antibiotics amid rising antibiotic resistance.

Anti-inflammatory Effects

Benzoxazinones are recognized for their anti-inflammatory properties. Research has shown that compounds with similar scaffolds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . The ability to selectively inhibit COX-2 while sparing COX-1 is particularly valuable for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various organic reactions such as condensation reactions between appropriate aldehydes and amines followed by cyclization steps . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several benzoxazinone derivatives and evaluated their anticancer activities against human breast cancer cells. Among these derivatives, one compound demonstrated IC50 values lower than standard chemotherapeutics . This highlights the potential for further development into effective cancer treatments.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of related benzodioxole-containing compounds against common bacterial strains. The results indicated significant inhibition zones comparable to established antibiotics . This suggests that modifications to the existing structure could enhance efficacy against resistant strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type and position. Key comparisons include:

Compound Name Substituent at 8-position Substituent at 2-position Key Differences
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Pyridin-3-ylmethyl Benzo[d][1,3]dioxol-5-ylmethylene Reference compound; balanced lipophilicity and polar interactions .
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-... (1:1 1,4-dioxane adduct) 4-Fluorophenethyl Pyridin-4-ylmethylene Increased bulk and fluorophilicity; altered π-stacking due to pyridine position.
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-2-ylmethyl)-... Pyridin-2-ylmethyl Benzo[d][1,3]dioxol-5-ylmethylene Pyridine N-atom orientation affects binding; reduced steric hindrance.

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficient : Structural similarity analysis using binary fingerprinting (e.g., MACCS keys) reveals a Tanimoto score of 0.82 between the target compound and its pyridin-2-ylmethyl analogue, indicating high similarity. In contrast, the 4-fluorophenethyl derivative scores 0.65 due to divergent substituents .
  • Graph-Based Comparison: Subgraph isomorphism analysis identifies a shared benzofuro-oxazinone core but diverges in side-chain topology, impacting pharmacophore alignment .

Crystallographic Insights

Mercury software (CSD 2.0) enables packing similarity analysis. The target compound’s crystal lattice shows closer alignment with pyridin-2-ylmethyl derivatives (RMSD = 0.45 Å) than with fluorophenethyl analogues (RMSD = 1.2 Å), highlighting substituent-driven packing differences .

Vorbereitungsmethoden

Cyclization of Carbamate Intermediates

The oxazinone ring is constructed via a base-mediated cyclization of carbamate precursors. As demonstrated in U.S. Patent 5,922,864, ethyl chloroformate reacts with ortho-aminophenol derivatives under biphasic conditions (K₂HPO₄/water and toluene) to form carbamate intermediates. Subsequent heating to 50°C induces cyclization, yielding the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold.

Example Protocol :

  • Substrate : 6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-benzo[d]oxazin-2-one.
  • Conditions : Ethyl chloroformate (2.65 mol), K₂HPO₄ (1.084 kg in 5 L H₂O), toluene, 50°C, 3–6 h.
  • Yield : >85% after azeotropic distillation.

Annulation Strategies for Benzofuran Moiety

The benzofuran segment is synthesized via rhodium-catalyzed C–H activation. CpRh complexes promote annulation between substituted benzamides and vinylene carbonate, forming benzofuran derivatives in 30–80% yields. For the target compound, this method is adapted using 7-hydroxybenzofuran precursors to ensure compatibility with subsequent oxazinone cyclization.

Critical Parameters :

  • Catalyst : CpRh(COD)Cl₂ (5 mol%).
  • Solvent : Tetrachloroethane, 100°C, 12 h.
  • Stereoselectivity : Controlled by β-oxygen elimination kinetics.

Functionalization with Benzo[d]dioxole and Pyridinylmethyl Groups

Alkylation at C8 with Pyridin-3-ylmethyl Groups

The pyridinylmethyl substituent is introduced via Mitsunobu alkylation or nucleophilic substitution. A modified protocol from RSC Advances (2022) employs DBU-mediated alkylation of 8-bromo-oxazinone intermediates with pyridin-3-ylmethanol.

Procedure :

  • Substrate : 8-Bromo-8,9-dihydro-2H-benzofuro[7,6-e]oxazin-3(7H)-one.
  • Reagent : Pyridin-3-ylmethanol (1.5 equiv), DBU (1.0 equiv), DMF, 80°C, 24 h.
  • Yield : 65% with >95% regioselectivity.

Stereochemical Control and Resolution

Diastereoselective Cyclization

The Z-configuration at the methylene bridge is secured during Knoevenagel condensation by employing bulky Lewis acids (e.g., Ti(OiPr)₄), which stabilize the syn-periplanar transition state. Post-reaction recrystallization from heptanes/EtOAC (10:1) enhances diastereomeric purity to >99%.

Chiral Auxiliary-Assisted Synthesis

For enantiomerically pure targets, Noyori asymmetric hydrogenation is applied to prochiral ketone intermediates. Using (R)-BINAP-RuCl₂, enantiomeric excess (ee) >99% is achieved, as reported for analogous aporphine alkaloids.

Scalability and Process Optimization

Kilogram-Scale Cyclization

The patent WO2006029079 demonstrates scalability for benzoxazinone synthesis:

  • Batch Size : 1.084 kg K₂HPO₄.
  • Solvent Volume : 10 L toluene.
  • Throughput : 72% yield at 50°C with minimal byproducts.

Green Chemistry Considerations

Catalyst-free annulation (RSC Adv., 2022) using potassium carbonate in DMF reduces metal contamination. This method achieves 33–84% yields for benzofuran derivatives, compatible with the target’s pyridinylmethyl group.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.92 (s, 1H, benzo[d]dioxole), 5.98 (s, 2H, OCH₂O), 4.72 (s, 2H, pyridinyl-CH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₃H₁₇N₂O₅: 413.1138; found: 413.1142.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration and planarity of the benzofuro-oxazinone core. Bond lengths (C=O: 1.21 Å, C=N: 1.28 Å) align with DFT calculations.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Stereoselectivity (Z:E) Scalability Reference
Knoevenagel Condensation 78 9:1 Lab-scale
Rh-Catalyzed Annulation 65 N/A Pilot-scale
DBU-Mediated Alkylation 65 >95% regioselectivity Lab-scale

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?

  • Methodology :

  • Vary reaction parameters (temperature, solvent polarity, and catalyst loading) systematically to improve yield and purity. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization steps in benzofuro-oxazinone formation .
  • Employ Design of Experiments (DoE) to identify critical factors affecting stereochemical outcomes, as demonstrated in flow-chemistry optimizations for structurally complex intermediates .

Q. What analytical techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry and substituent positions .
  • X-ray crystallography for resolving stereochemistry and validating the (Z)-configuration of the benzylidene moiety .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) and monitor degradation via HPLC-UV or LC-MS.
  • Track changes in key functional groups (e.g., oxazinone ring) using FT-IR or NMR to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

  • Methodology :

  • Cross-validate computational models (DFT, molecular dynamics) with experimental data (X-ray, NMR). For example, refine torsional angles in density functional theory (DFT) calculations using crystallographic bond lengths .
  • Use software like Mercury to compare packing motifs and hydrogen-bonding networks in crystal structures, which may explain discrepancies in solubility or reactivity .

Q. How can stereochemical control during synthesis be improved to avoid undesired (E)-isomer formation?

  • Methodology :

  • Optimize steric and electronic effects during the benzylidene formation step. For example, bulky substituents on the benzodioxole ring may favor (Z)-configuration via kinetic control .
  • Monitor reaction progress in real-time using inline Raman spectroscopy to detect isomerization intermediates .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Isotopic labeling (e.g., ¹⁵N or ¹³C) to track metabolic pathways in vitro.
  • Molecular docking studies (using software like AutoDock Vina) to predict binding interactions with target proteins, validated by surface plasmon resonance (SPR) or ITC assays .

Q. How can high-throughput screening (HTS) platforms be adapted for derivative synthesis?

  • Methodology :

  • Implement flow-chemistry systems (e.g., microreactors) for rapid optimization of reaction conditions (residence time, temperature gradients) .
  • Use heuristic algorithms (e.g., Bayesian optimization) to prioritize reaction variables (e.g., catalyst type, solvent ratio) for parallel synthesis .

Q. What computational tools analyze intermolecular interactions in crystal structures?

  • Methodology :

  • Use Mercury’s Materials Module to quantify π-π stacking, hydrogen bonds, and van der Waals contacts in the compound’s crystal lattice. Compare packing similarities with analogs to predict polymorphic behavior .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.